N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide
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Overview
Description
N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a difluoromethoxy group, a methyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide typically involves multiple steps, starting from commercially available precursorsThe final step often includes the formation of the prop-2-enamide moiety through amide coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group is known to enhance the compound’s binding affinity and selectivity, while the oxazole ring contributes to its overall stability and reactivity. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide: Similar in structure but with a fluorine atom instead of a methyl group.
N-(5-Benzyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide: Contains a thiazole ring and a furan ring, differing in the heterocyclic components.
Uniqueness
N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
N-[3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O3/c1-3-5(13)11-6-4(2)15-12-7(6)14-8(9)10/h3,8H,1H2,2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJBQAVJTWHNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OC(F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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